molecular formula C15H28N2O2 B5202137 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol

2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5202137
M. Wt: 268.39 g/mol
InChI Key: LLGKVRVOYKMGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound featuring a bicyclo[221]heptane scaffold This structure is notable for its rigidity and unique spatial arrangement, which can impart distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common approach is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.2.1]heptane core under mild conditions using organocatalysis . This method is highly enantioselective and operationally simple, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of chiral catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol exerts its effects involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane scaffold can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol apart is the presence of the piperazine ring and ethoxyethanol moiety, which can confer additional reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c18-8-10-19-9-7-16-3-5-17(6-4-16)15-12-13-1-2-14(15)11-13/h13-15,18H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGKVRVOYKMGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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